molecular formula C13H20OS B14495599 4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol CAS No. 64096-99-7

4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol

Cat. No.: B14495599
CAS No.: 64096-99-7
M. Wt: 224.36 g/mol
InChI Key: XLNCMMSZZRXGBC-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol is an organic compound with a phenolic structure It is characterized by the presence of a tert-butyl group and a propan-2-ylsulfanyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . This reaction typically yields 4-tert-butylphenol as a major product. Further functionalization can be achieved by introducing the propan-2-ylsulfanyl group through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation and thiolation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include quinones, alcohols, and halogenated derivatives of the original compound.

Scientific Research Applications

4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways. The propan-2-ylsulfanyl group may also contribute to its overall reactivity and interaction with cellular components.

Comparison with Similar Compounds

Properties

CAS No.

64096-99-7

Molecular Formula

C13H20OS

Molecular Weight

224.36 g/mol

IUPAC Name

4-tert-butyl-2-propan-2-ylsulfanylphenol

InChI

InChI=1S/C13H20OS/c1-9(2)15-12-8-10(13(3,4)5)6-7-11(12)14/h6-9,14H,1-5H3

InChI Key

XLNCMMSZZRXGBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=CC(=C1)C(C)(C)C)O

Origin of Product

United States

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